

3-Methoxydiphenylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxydiphenylamine
Cat. No.:	B094031

[Get Quote](#)

An In-depth Technical Guide to **3-Methoxydiphenylamine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Methoxydiphenylamine** (CAS No. 101-16-6), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemicals, this document delves into its core physicochemical properties, synthesis methodologies, analytical characterization, and critical applications, with an emphasis on the scientific rationale behind its use and handling.

Core Molecular Identity and Physicochemical Properties

3-Methoxydiphenylamine, also known as N-phenyl-m-anisidine, is an aromatic amine whose structure features a diphenylamine core with a methoxy substituent. This specific arrangement of functional groups dictates its reactivity and utility as a precursor in complex organic synthesis.

The fundamental molecular characteristics are summarized below. The molecular formula is $C_{13}H_{13}NO$, and the molecular weight is approximately 199.25 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of 3-Methoxydiphenylamine

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ NO	[1] [2] [3] [4]
Molecular Weight	199.25 g/mol	[2] [4] [5]
CAS Registry Number	101-16-6	[1] [2] [4]
IUPAC Name	3-methoxy-N-phenylaniline	[3]
Synonyms	N-phenyl-m-anisidine, 3-methoxy-N-phenylbenzenamine	[1] [2] [4]
Appearance	Powder or crystals	
Melting Point (mp)	72-74 °C (lit.)	
EC Number	202-921-5	[3]

```
graph "Chemical_Structure_of_3_Methoxydiphenylamine" {
  layout=neato;
  node [shape=plaintext];
  edge [style=solid];

  // Define nodes for atoms with positions
  C1 [label="C", pos="0,1.5!"];
  C2 [label="C", pos="-1.3,0.75!"];
  C3 [label="C", pos="-1.3,-0.75!"];
  C4 [label="C", pos="0,-1.5!"];
  C5 [label="C", pos="1.3,-0.75!"];
  C6 [label="C", pos="1.3,0.75!"];
  N7 [label="N", pos="2.5,0!"];
  C8 [label="C", pos="3.8,0.75!"];
  C9 [label="C", pos="5.1,0!"];
  C10 [label="C", pos="5.1,-1.5!"];
  C11 [label="C", pos="3.8,-2.25!"];
  C12 [label="C", pos="2.5,-1.5!"];
  C13 [label="C", pos="-2.6, -1.5!"];
  O14 [label="O", pos="-2.6, 0!"];
```

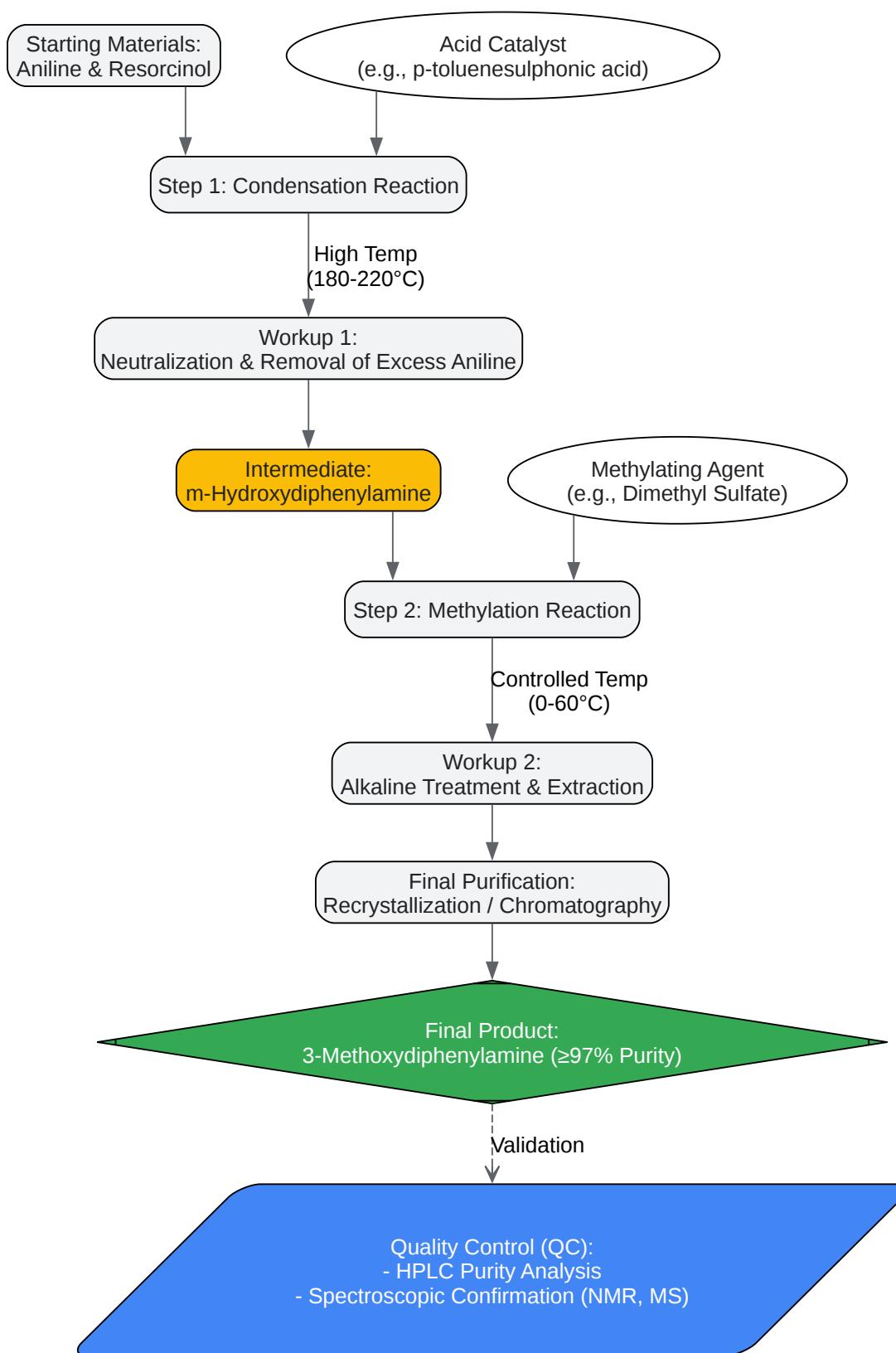
```
// Benzene Ring 1 (Aniline part)
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];

// Benzene Ring 2 (Methoxy part)
C8 -- C9 [label=""];
C9 -- C10 [label=""];
C10 -- C11 [label=""];
C11 -- C12 [label=""];
C12 -- C8 [label=""];

// Linker and Substituents
C6 -- N7 [label=""];
N7 -- C8 [label="H"];
C3 -- O14 [label=""];
O14 -- C13 [label="CH3"];

// Double bonds (approximate representation)
C1 -- C2 [style=double];
C3 -- C4 [style=double];
C5 -- C6 [style=double];
C9 -- C10 [style=double];
C11 -- C12 [style=double];
C8 -- C12 [style=double];
```

```
// Invisible nodes for positioning labels
label_node [label="3-Methoxydiphenylamine", pos="2.5, -3.5!", fontsize=14];
}
```


Caption: 2D Chemical Structure of **3-Methoxydiphenylamine**.

Synthesis and Manufacturing: A Quality-Centric Approach

The synthesis of **3-Methoxydiphenylamine** is a multi-step process where purity and consistency are paramount. Its primary applications in the pharmaceutical and dye industries demand high-purity material (often $\geq 97\%$) to avoid unwanted side-products and ensure final product integrity.

A common synthetic pathway involves the condensation of an aromatic amine with a substituted phenol, followed by modification. For instance, a process can be conceptualized starting from the reaction of aniline and resorcinol to form m-hydroxydiphenylamine, which is subsequently methylated.

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-Methoxydiphenylamine**.

Experimental Protocol: Synthesis of m-Hydroxydiphenylamine Intermediate

This protocol is a conceptual representation based on established chemical principles for similar reactions.^[6]

- Reaction Setup: Charge a reaction vessel with resorcinol (1.0 eq), aniline (3.0 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulphonic acid (e.g., 2-5% by weight relative to resorcinol).
- Condensation: Heat the mixture to 180-220°C with continuous stirring. The water generated during the condensation is distilled off to drive the reaction to completion.
- Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the consumption of resorcinol is complete.
- Workup: Cool the reaction mixture to approximately 80°C. Add a basic solution (e.g., 45% NaOH solution) to neutralize the acid catalyst.
- Purification: Distill off the excess aniline under reduced pressure. The resulting crude m-hydroxydiphenylamine can be further purified if necessary before proceeding to the next step.

Causality: The use of excess aniline shifts the equilibrium towards the product side. The acid catalyst is essential for protonating the hydroxyl group of resorcinol, making it a better leaving group (as water). High temperatures provide the necessary activation energy for this condensation reaction.^[6] Neutralization is critical to stop the reaction and prevent degradation during the high-temperature distillation of excess aniline.

Applications in Research and Industry

3-Methoxydiphenylamine is not typically an end-product but a versatile building block. Its value lies in the reactive sites—the secondary amine and the activated aromatic ring—which allow for further chemical modifications.

- Pharmaceutical Synthesis: It serves as a foundational scaffold for creating complex molecular architectures necessary for drug efficacy. The diphenylamine moiety is present in various pharmacologically active compounds, and the methoxy group can be used to modulate properties

like solubility, metabolism, and target binding. It is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).

- **Dye and Pigment Industry:** As a chemical intermediate for dyes, it is used in the preparation of diazonium salts and diazo resins, which are precursors to various colorants.^[7] The specific structure contributes to the color stability and intensity of the final dye product.
- **Advanced Materials:** Research is exploring its potential in developing specialized polymers and organic electronics, where aromatic amine structures are employed for their specific conductivity and optical characteristics.
- **Rubber Industry:** It can act as an intermediate in the synthesis of antioxidants and other additives used to impart desired properties to rubber compounds.

Analytical Characterization for Quality Assurance

To ensure the compound's suitability for downstream applications, particularly in pharmaceuticals, rigorous analytical testing is mandatory. A Certificate of Analysis (CoA) from a reputable supplier provides a detailed purity profile.

Table 2: Key Analytical Techniques for Characterization

Technique	Purpose	Expected Outcome / Observation
HPLC (High-Performance Liquid Chromatography)	Purity assessment and quantification of impurities.	A major peak corresponding to 3-Methoxydiphenylamine with an area % typically >97%. Minor peaks indicate impurities.
GC-MS (Gas Chromatography-Mass Spectrometry)	Identification and confirmation of molecular weight.	A peak at a specific retention time with a mass spectrum showing a molecular ion peak (m/z) at ~199.[5]
NMR (Nuclear Magnetic Resonance) Spectroscopy	Structural elucidation and confirmation.	¹ H and ¹³ C NMR spectra will show characteristic shifts for aromatic protons, the amine proton, and the methoxy group, confirming the structure.
FTIR (Fourier-Transform Infrared) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for N-H stretching, C-O stretching (methoxy), and aromatic C-H and C=C bonds.[5]

Protocol: Purity Determination by HPLC

- System Preparation: Use a C18 reverse-phase column with a UV detector set to an appropriate wavelength (e.g., 254 nm).
- Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile or methanol and water/buffer.
- Standard Preparation: Accurately weigh and dissolve a **3-Methoxydiphenylamine** reference standard to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Analysis: Inject equal volumes of the standard and sample solutions.

- Calculation: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard (area normalization method).

Trustworthiness: This protocol is self-validating. The use of a certified reference standard provides a direct comparison point, ensuring the accuracy of the purity assessment. System suitability tests (e.g., replicate injections of the standard) must be performed beforehand to validate the performance of the chromatographic system.

Safety, Handling, and Storage

Proper handling of **3-Methoxydiphenylamine** is essential to ensure laboratory safety.

- Hazard Classification: It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[8\]](#)[\[9\]](#)[\[10\]](#) In case of dust, use a NIOSH-approved N95 dust mask.
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[\[9\]](#) Avoid contact with skin, eyes, and clothing.[\[8\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[9\]](#)[\[11\]](#) It is classified under Storage Class 11: Combustible Solids.
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[8\]](#)[\[9\]](#)
 - Skin: Wash off immediately with plenty of soap and water.[\[9\]](#)
 - Inhalation: Move the person to fresh air.[\[8\]](#)[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxydiphenylamine [webbook.nist.gov]
- 2. 3-Methoxydiphenylamine - SRIRAMCHEM [sriramchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-Methoxydiphenylamine (CAS 101-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. N-phenyl-m-anisidine | C13H13NO | CID 7544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 7. 3-Methoxydiphenylamine | 101-16-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Methoxydiphenylamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094031#3-methoxydiphenylamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com